4(1H)-Pteridinone, 6,7-dihydro- (9CI)
Description
Historical Development and Discovery of 4(1H)-Pteridinone, 6,7-dihydro- (9CI)
The historical development of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) is intrinsically linked to the broader evolution of pteridine chemistry, which traces its origins to the late 19th and early 20th centuries. The foundation for understanding compounds like 4(1H)-Pteridinone, 6,7-dihydro- (9CI) was established through pioneering work in heterocyclic chemistry, particularly the synthesis and characterization of pteridine systems. The earliest foundations of pteridine chemistry emerged from two distinct research areas: synthetic organic chemistry and natural product isolation, with the first documented attempts at pteridine synthesis occurring in the 1890s.
The development of pteridine chemistry faced significant analytical challenges in its early stages, as researchers struggled with the unique chemical properties of these nitrogen-rich heterocycles. Otto Kühling reported the first rational protocol to obtain a pteridine in 1894, synthesizing a 2,4(1H,3H)-pteridinedione through oxidation and decarboxylation of alloxazine. This groundbreaking work established the fundamental synthetic approaches that would later be applied to the preparation of various pteridine derivatives, including dihydrogenated forms such as 4(1H)-Pteridinone, 6,7-dihydro- (9CI). The subsequent work by Siegmund Gabriel and James Colman in 1901 marked another crucial milestone, as they prepared the first pteridine from a pyrimidine ring by condensing 4,5-pyrimidinediamine with diphenylglyoxal.
The evolution of pteridine research continued throughout the early 20th century, with researchers developing increasingly sophisticated synthetic methodologies that enabled the preparation of various substituted and modified pteridine derivatives. The work of researchers like Gabriel and Colman established fundamental reaction patterns that became essential for the synthesis of compounds such as 4(1H)-Pteridinone, 6,7-dihydro- (9CI). The Gabriel-Colman rearrangement, first described in 1900, demonstrated the potential for ring expansion reactions in heterocyclic chemistry, providing insights into the structural flexibility and reactivity patterns that characterize pteridine systems. These early synthetic achievements laid the groundwork for the systematic exploration of pteridine chemistry that would eventually encompass the preparation and characterization of dihydrogenated derivatives.
The mid-20th century witnessed significant advances in the understanding of pteridine chemistry, particularly regarding the structural and chemical properties of partially reduced systems. Albert's observation in 1951 of the hydration behavior of pteridines revealed important insights into the chemical reactivity of these heterocyclic systems. The discovery that 6-hydroxypteridine exhibited unusual titration behavior, showing different acidity constants during forward and back-titration, led to the recognition of covalent hydration mechanisms in pteridine chemistry. This finding proved crucial for understanding the chemical behavior of compounds like 4(1H)-Pteridinone, 6,7-dihydro- (9CI), as it highlighted the potential for unusual chemical reactivity patterns in partially saturated pteridine systems.
Chemical Classification and Nomenclature
4(1H)-Pteridinone, 6,7-dihydro- (9CI) belongs to the pteridine family of heterocyclic compounds, which are characterized by a bicyclic structure containing a pyrimidine ring fused to a pyrazine ring. The pteridine core structure consists of two nitrogen atoms at positions 1 and 4 in the pyrimidine ring, and two nitrogen atoms at positions 1 and 3 in the pyrazine ring, creating a nitrogen-rich aromatic system with unique chemical properties. This fundamental structural framework provides the basis for the classification of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) within the broader category of pteridine derivatives.
The specific nomenclature of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) follows the systematic naming conventions established for pteridine compounds, incorporating several key structural features. The designation "4(1H)-Pteridinone" indicates the presence of a ketone functional group at position 4 of the pteridine ring system, with the "(1H)" notation specifying the tautomeric form and hydrogen positioning. The "6,7-dihydro" component of the name signifies that the compound contains two additional hydrogen atoms at positions 6 and 7, representing a partial reduction of the aromatic pteridine system. The "(9CI)" designation refers to the ninth collective index naming system used by Chemical Abstracts Service, providing a standardized reference for chemical nomenclature.
The molecular classification of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) places it within the category of partially reduced pteridine derivatives, distinguishing it from both the fully aromatic pteridine parent compound and the fully saturated tetrahydropteridine derivatives. This classification is significant because it reflects the compound's unique electronic and chemical properties that result from the partial disruption of the aromatic system. The presence of the dihydro functionality creates a system that retains some aromatic character while introducing enhanced reactivity at specific positions, particularly the saturated carbons at positions 6 and 7.
The relationship between 4(1H)-Pteridinone, 6,7-dihydro- (9CI) and other pteridine derivatives can be understood through systematic structural comparisons. Related compounds include 2-amino-6,7-dihydropteridin-4(1H)-one, which contains an additional amino group at position 2, and various methylated derivatives such as the 6-methyl analogue. The structural diversity within the pteridine family demonstrates the versatility of this heterocyclic framework for chemical modification and functionalization. The systematic nomenclature provides a clear framework for understanding the structural relationships between these compounds and their potential chemical and biological properties.
Position in Pteridine Research
4(1H)-Pteridinone, 6,7-dihydro- (9CI) occupies a distinctive position within the broader landscape of pteridine research, representing an important class of partially reduced pteridine derivatives that bridge the gap between fully aromatic and fully saturated systems. The compound's structural characteristics position it as a valuable model system for understanding the chemical behavior of reduced pteridine frameworks, which are prevalent in biological systems and synthetic chemistry applications. Current research trends in pteridine chemistry have increasingly focused on exploring the therapeutic potential of various pteridine derivatives, with particular attention to their roles as enzyme inhibitors, antioxidants, and anti-inflammatory agents.
The research significance of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) is enhanced by its structural relationship to biologically important pteridine derivatives, including cofactors and natural products that contain partially reduced pteridine systems. The compound serves as a simplified model for understanding the chemical reactivity patterns that govern more complex biological pteridines, providing insights into fundamental reaction mechanisms and structural stability. Research investigations have demonstrated that pteridine derivatives can exhibit diverse oxidation states, including the oxidized form, the 7,8-dihydro semi-reduced form, and the 5,6,7,8-tetrahydro fully-reduced form, with the latter two forms being more common in biological systems.
Contemporary pteridine research has revealed the potential of these compounds as multitarget therapeutic agents, with studies demonstrating their ability to function as radical scavengers, lipoxygenase inhibitors, and anti-inflammatory compounds. The development of novel pteridine derivatives has led to the identification of compounds with potent biological activities, including some with inhibition constants extending down to 100 nanomolar for both antioxidant and enzyme inhibition targets. These findings have positioned pteridine research at the forefront of medicinal chemistry, with several pteridine-based compounds already approved by regulatory agencies and many others currently undergoing clinical evaluation.
The synthetic accessibility and structural versatility of compounds like 4(1H)-Pteridinone, 6,7-dihydro- (9CI) have made them attractive targets for structure-activity relationship studies and drug discovery programs. Research has shown that modifications to the pteridine core, particularly at positions 6 and 7, can significantly impact biological activity and selectivity profiles. The ability to systematically modify these compounds has enabled researchers to develop comprehensive understanding of how structural features influence chemical and biological properties, contributing to the rational design of new therapeutic agents based on the pteridine framework.
Academic Significance
The academic significance of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) extends across multiple disciplines within chemistry and biochemistry, reflecting the compound's value as both a fundamental research tool and a representative example of heterocyclic chemistry principles. From a theoretical chemistry perspective, the compound provides an excellent model system for studying the effects of partial saturation on aromatic heterocyclic systems, offering insights into electronic structure, tautomerism, and chemical reactivity patterns that are broadly applicable to nitrogen-containing heterocycles. The compound's structural features make it particularly valuable for investigating the relationship between molecular structure and chemical behavior in reduced pteridine systems.
The educational significance of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) is evident in its utility for demonstrating fundamental concepts in organic chemistry, including tautomerism, nucleophilic reactivity, and the effects of heteroatom incorporation on molecular properties. The compound exemplifies how systematic structural modifications can dramatically alter chemical behavior, serving as an excellent case study for structure-property relationship discussions in advanced organic chemistry curricula. The tautomeric behavior exhibited by pteridine derivatives, including the potential for multiple tautomeric forms in aqueous solution, provides rich opportunities for exploring concepts related to molecular dynamics and equilibrium chemistry.
Research applications of 4(1H)-Pteridinone, 6,7-dihydro- (9CI) span synthetic methodology development, mechanistic studies, and biological chemistry investigations. The compound has proven valuable for developing new synthetic approaches to pteridine derivatives, contributing to the advancement of heterocyclic synthesis methodologies. Studies of pteridine derivatives have led to the identification of novel reaction patterns and synthetic strategies that have broader applications in medicinal chemistry and natural product synthesis. The compound's reactivity profile makes it an excellent substrate for exploring nucleophilic attack mechanisms and ring modification reactions that are fundamental to heterocyclic chemistry.
The interdisciplinary nature of pteridine research has established 4(1H)-Pteridinone, 6,7-dihydro- (9CI) as a bridge compound connecting pure synthetic chemistry with biological and medicinal chemistry applications. Academic research groups have utilized pteridine derivatives to investigate fundamental questions about enzyme mechanisms, particularly those involving pteridine cofactors and their synthetic analogues. The compound's structural similarity to natural pteridine cofactors makes it valuable for mechanistic studies and the development of enzyme inhibitors, contributing to our understanding of biochemical processes at the molecular level. This multidisciplinary relevance has positioned 4(1H)-Pteridinone, 6,7-dihydro- (9CI) as an important compound in academic research programs focused on chemical biology and drug discovery.
Properties
CAS No. |
101038-91-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.141 |
IUPAC Name |
6,7-dihydro-1H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11) |
InChI Key |
GAONJGYKEMDOIG-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(=N1)C(=O)N=CN2 |
Synonyms |
4(1H)-Pteridinone, 6,7-dihydro- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Hyperphenylalaninemia
One of the primary applications of 4(1H)-Pteridinone, 6,7-dihydro- is in the synthesis of Sapropterin, a drug used to treat hyperphenylalaninemia in patients with phenylketonuria (PKU). Sapropterin acts as a cofactor for phenylalanine hydroxylase, thereby enhancing the metabolism of phenylalanine to tyrosine. This treatment is particularly beneficial for patients who respond to tetrahydrobiopterin supplementation, as it can help manage elevated phenylalanine levels effectively .
Anticancer Activity
Research has indicated that derivatives of pteridinone compounds exhibit anticancer properties. For example, certain synthesized analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pteridinone derivatives. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Modulation
4(1H)-Pteridinone, 6,7-dihydro- has been studied for its role in modulating enzyme activity. For instance, it can influence the activity of enzymes involved in nucleotide metabolism and DNA repair processes. This modulation can be critical for developing therapeutic agents that target specific metabolic pathways in diseases like cancer .
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with pteridinone derivatives. These compounds can inhibit the growth of various bacterial strains, suggesting their potential use as leads for new antimicrobial agents .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions allows chemists to create a wide range of derivatives with tailored biological activities. This versatility is crucial for drug discovery and development .
Coordination Chemistry
In coordination chemistry, pteridinone derivatives are explored for their ability to form complexes with metal ions. These complexes can exhibit unique properties that are useful in catalysis and materials science .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 4(1H)-Pteridinone, 6,7-dihydro- (9CI) and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Saturation | CAS Number |
|---|---|---|---|---|
| 4(1H)-Pteridinone, 6,7-dihydro- (9CI) | C₆H₆N₄O* | ~164.14* | 6,7-dihydro | Not explicitly listed |
| 6,7-Dimethyl-4(1H)-pteridinone | C₈H₈N₄O | 176.17 | Methyl groups at 6,7-positions | 14684-54-9 |
| 2-Amino-4(1H)-pteridinone | C₆H₅N₅O | 163.14 | Amino group at 2-position | 2236-60-4 |
| 2-Amino-5,6,7,8-tetrahydro-6,7-dimethyl-pteridinone (cis) | C₈H₁₃N₅O | 195.22 | Tetrahydro, methyl groups at 6,7- | 60378-42-9 |
| 7,8-Dihydrobiopterin | C₉H₁₃N₅O₃ | 239.23 | Dihydroxypropyl at 6-position | 62989-33-7 |
*Estimated based on structural analogs.
Key Observations :
- Substituent Influence: Methyl or amino groups (e.g., 6,7-dimethyl or 2-amino derivatives) increase molecular weight and hydrophobicity, impacting bioavailability .
- Tetrahydro Derivatives: Compounds like 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-pteridinone exhibit greater saturation, which may stabilize the ring system but reduce planar interactions with biological targets .
Physical and Chemical Properties
*Estimates based on analogs.
Key Insights :
- The dihydro modification likely improves water solubility compared to fully aromatic derivatives (e.g., 2-amino-4(1H)-pteridinone) due to reduced hydrophobicity .
- Methyl groups (as in 6,7-dimethyl-4(1H)-pteridinone) increase molecular weight but may reduce solubility due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4(1H)-Pteridinone derivatives, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis often involves condensation reactions of pyrimidine precursors with dihydroxypropyl or ribityl side chains. For example, 6,7-dimethyl derivatives are synthesized via nitroso intermediates and subsequent reduction . Optimization may include adjusting pH, temperature, and catalysts (e.g., transition metals) to stabilize intermediates and reduce side reactions. Purification via column chromatography or recrystallization is critical for isolating diastereomers .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 6,7-dihydro-pteridinone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for resolving ring substituents and hydrogenation patterns. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight and fragmentation patterns, particularly for distinguishing between tautomeric forms . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups .
Q. How can researchers validate the purity of 4(1H)-Pteridinone derivatives in preclinical studies?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard. Use reversed-phase C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to separate polar impurities. Purity thresholds ≥95% are recommended for biological assays .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing 6,7-dihydro-pteridinone derivatives be addressed, particularly for chiral centers?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., (1R,2S)-dihydroxypropyl groups) or enzymatic catalysis can control stereochemistry. For example, sapropterin dihydrochloride requires strict (6R) configuration for biological activity, achieved via diastereomeric salt resolution or chiral HPLC .
Q. What computational approaches are effective in predicting the biological activity of pteridinone analogs?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors predict drug-likeness. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like nitric oxide synthase or aromatic amino acid hydroxylases .
Q. How can researchers resolve contradictions in spectral data for dihydro-pteridinone derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography for absolute configuration.
- 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in dihydro regions.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies are used to design pteridinone analogs targeting specific enzyme systems (e.g., nitric oxide synthase)?
- Methodological Answer : Structure-based drug design incorporates cofactor mimicry. For example, 2-amino-5,6,7,8-tetrahydro-6-methyl derivatives act as tetrahydrobiopterin analogs, stabilizing enzyme-substrate complexes. Modifications to the side chain (e.g., ribityl or dihydroxypropyl groups) enhance binding affinity .
Q. How do researchers evaluate the stability of 4(1H)-Pteridinone derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1–10), temperatures (4–40°C), and oxidative conditions (H₂O₂). Monitor degradation via LC-MS and quantify half-life using kinetic modeling. Protect light-sensitive derivatives with amber glassware .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
